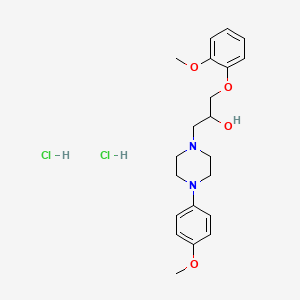

1-(2-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

CAS No.: 1185692-63-0

Cat. No.: VC6932048

Molecular Formula: C21H30Cl2N2O4

Molecular Weight: 445.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185692-63-0 |

|---|---|

| Molecular Formula | C21H30Cl2N2O4 |

| Molecular Weight | 445.38 |

| IUPAC Name | 1-(2-methoxyphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

| Standard InChI | InChI=1S/C21H28N2O4.2ClH/c1-25-19-9-7-17(8-10-19)23-13-11-22(12-14-23)15-18(24)16-27-21-6-4-3-5-20(21)26-2;;/h3-10,18,24H,11-16H2,1-2H3;2*1H |

| Standard InChI Key | QKLCBCVKUVCKSO-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₂₁H₃₀Cl₂N₂O₄, with a molecular weight of 445.38 g/mol. Its IUPAC name, 1-(2-methoxyphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride, reflects three key structural domains:

-

Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.

-

Methoxy-substituted phenyl groups: A 2-methoxyphenoxy moiety and a 4-methoxyphenyl group attached to the piperazine.

-

Propan-2-ol backbone: A three-carbon chain with a hydroxyl group at position 2, linking the piperazine and phenoxy groups.

The dihydrochloride salt enhances solubility, a common pharmaceutical modification to improve bioavailability.

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| CAS Number | 1185692-63-0 |

| Molecular Formula | C₂₁H₃₀Cl₂N₂O₄ |

| Molecular Weight | 445.38 g/mol |

| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl |

| InChIKey | QKLCBCVKUVCKSO-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Piperazine functionalization: The 4-(4-methoxyphenyl)piperazine intermediate is prepared via nucleophilic aromatic substitution, where piperazine reacts with 4-methoxybenzyl halides.

-

Etherification: The propanol backbone is introduced through Williamson ether synthesis, coupling 2-methoxyphenol with epichlorohydrin under basic conditions.

-

Amine coupling: The resulting epoxide intermediate undergoes nucleophilic attack by the piperazine’s secondary amine, forming the propan-2-ol linkage.

-

Salt formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) critically influence yields. For example, ethanol or dimethylformamide (DMF) solvents at 60–80°C are commonly employed.

Analytical Characterization

Key techniques for structural validation include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃), piperazine, and aromatic protons.

-

Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 445.38.

-

X-ray Diffraction (XRD): Crystallographic data, though unavailable for this compound, are often used for analogous piperazine derivatives to confirm stereochemistry.

Physicochemical Properties

Solubility and Stability

While explicit solubility data are unreported, the dihydrochloride salt form suggests moderate water solubility, typical of quaternary ammonium salts. The methoxy groups enhance lipophilicity, potentially favoring blood-brain barrier penetration—a trait valuable for central nervous system (CNS)-targeted drugs. Stability studies under varying pH and temperature conditions are absent but could be inferred from structurally related compounds.

Spectroscopic Profiles

-

UV-Vis Spectroscopy: Absorption maxima likely occur near 270–290 nm due to π→π* transitions in the aromatic rings.

-

Infrared (IR) Spectroscopy: Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~3400 cm⁻¹ (O-H stretch) are expected.

| Receptor Type | Potential Interaction | Therapeutic Implication |

|---|---|---|

| 5-HT₁A | Partial agonist | Anxiety, depression |

| D₂ | Antagonist | Psychosis, bipolar disorder |

| α₁-Adrenergic | Blocker | Hypertension |

Comparative Analysis with Analogues

Compounds like 1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride (CAS 1323536-44-2) exhibit confirmed antipsychotic activity via D₂ antagonism. Structural parallels suggest similar mechanisms, though chlorine vs. methoxy substituents may alter receptor selectivity.

Research Gaps and Future Directions

Unexplored Domains

-

In vitro and in vivo studies: No data exist on cytotoxicity, IC₅₀ values, or animal model efficacy.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Structural optimization: Modifying methoxy positions or piperazine substituents could enhance potency or reduce off-target effects.

Methodological Recommendations

-

High-throughput screening: Test affinity across receptor panels to identify primary targets.

-

Molecular docking: Model interactions with 5-HT and D₂ receptors to guide lead optimization.

-

Salt form comparisons: Assess mono- vs. dihydrochloride salts for solubility and bioavailability differences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume